molecular formula C7H7ClN2 B078746 Carbonyl 3-chlorophenylhydrazone CAS No. 14046-96-9

Carbonyl 3-chlorophenylhydrazone

Cat. No.: B078746
CAS No.: 14046-96-9
M. Wt: 154.6 g/mol
InChI Key: JFRBRYMGEMNVME-UHFFFAOYSA-N
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Description

Carbonyl 3-chlorophenylhydrazone (CCCP), also known as carbonyl cyanide m-chlorophenylhydrazone, is a protonophoric uncoupler of oxidative phosphorylation. Its chemical structure comprises a 3-chlorophenyl group linked to a dicyanide hydrazone moiety, enabling it to dissipate the proton gradient across mitochondrial membranes by shuttling protons into the matrix . This activity inhibits ATP synthesis and induces mitochondrial stress, making CCCP a critical tool in studying mitophagy, apoptosis, and bacterial efflux mechanisms.

For instance, at 10 μM, CCCP significantly reduces ATP levels in hepatoma HepG2 cells, comparable to doxorubicin . It also activates Parkin E3 ubiquitin ligase by stabilizing PINK1, a key step in mitophagy initiation .

Properties

CAS No.

14046-96-9

Molecular Formula

C7H7ClN2

Molecular Weight

154.6 g/mol

IUPAC Name

3-chloro-N-(methylideneamino)aniline

InChI

InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2

InChI Key

JFRBRYMGEMNVME-UHFFFAOYSA-N

SMILES

C=NNC1=CC(=CC=C1)Cl

Canonical SMILES

C=NNC1=CC(=CC=C1)Cl

Other CAS No.

14046-96-9

Synonyms

carbonyl 3-chlorophenylhydrazone
carbonyl cyanide 3-chlorophenylhydrazone
carbonyl m-chlorophenylhydrazone
CCPHO
m-ClCP

Origin of Product

United States

Scientific Research Applications

Uncoupling Agent in Mitochondrial Studies

CCCP is extensively used in research to study mitochondrial function and bioenergetics. By uncoupling oxidative phosphorylation, it allows researchers to investigate the effects of altered ATP production on various cellular processes. For instance, it has been shown to enhance mitochondrial respiration rates while simultaneously inhibiting ATP synthesis, which is critical for understanding mitochondrial diseases and metabolic disorders .

Induction of Apoptosis

Research indicates that CCCP can induce apoptosis in various cell lines by triggering mitochondrial dysfunction. A study on human promyelocytic HL-60 cells demonstrated that treatment with CCCP led to increased caspase-3 activity and typical apoptotic features such as chromatin condensation and formation of apoptotic bodies . This property makes CCCP valuable for studies on cancer therapies and cell death mechanisms.

Inhibition of Efflux Pumps

CCCP has been employed to inhibit efflux pumps in clinical strains of Pseudomonas aeruginosa, enhancing the efficacy of antibiotics against resistant bacterial strains. This application is particularly significant in the field of microbiology and pharmacology, where overcoming drug resistance is a major challenge .

Studies on Cellular Calcium Dynamics

The compound has been used to explore its effects on cellular calcium homeostasis. CCCP influences calcium signaling pathways, which are crucial for numerous cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .

Case Studies

Study FocusFindingsReference
Apoptosis InductionCCCP treatment increased caspase-3 activity in HL-60 cells, indicating its role in apoptosis.
Mitochondrial FunctionDemonstrated that CCCP enhances mitochondrial respiration while inhibiting ATP synthesis, crucial for understanding metabolic disorders.
Antibiotic EfficacyShowed that CCCP effectively inhibited efflux pumps in Pseudomonas aeruginosa, improving antibiotic susceptibility.

Comparison with Similar Compounds

Carbonyl Cyanide 4-(Trifluoromethoxy)phenylhydrazone (FCCP)

FCCP is a fluorinated analogue of CCCP, differing by a 4-(trifluoromethoxy) substituent instead of 3-chloro. Both compounds act as protonophores, but key distinctions exist:

Parameter CCCP FCCP
Structure 3-chlorophenyl group 4-(trifluoromethoxy)phenyl group
Mitochondrial Uncoupling High efficacy at 10 μM Similar potency
Parkin Activation Induces PINK1-dependent Parkin phosphorylation at Ser65 Not reported for FCCP
Spectroscopic Interaction Binds cytochrome c oxidase (Kd = 2.7 × 10⁻⁷ M) via electrostatic interactions No documented binding to cytochrome c oxidase

FCCP is often used interchangeably with CCCP in ATP assays , but CCCP’s unique interaction with cytochrome c oxidase and role in Parkin activation highlight functional divergence .

Reserpine and Other Efflux Pump Inhibitors

CCCP inhibits bacterial efflux pumps, as demonstrated against Staphylococcus aureus strains (MIC: direct antibacterial activity ). Comparatively:

Compound Mechanism Efficacy in S. aureus
CCCP Disrupts proton motive force, blocking efflux Effective at low concentrations
Reserpine Competitive inhibition of NorA efflux pump Moderate efficacy; less potent than CCCP
Chlorpromazine Indirect inhibition via membrane disruption No intrinsic antibacterial activity

CCCP’s dual role as an uncoupler and efflux inhibitor distinguishes it from alkaloids like reserpine, which lack protonophoric activity .

Oligomycin and Antimycin A

Unlike CCCP, which uncouples electron transport from ATP synthesis, oligomycin (ATP synthase inhibitor) and antimycin A (complex III inhibitor) block specific respiratory chain steps:

Compound Target Effect on ATP ROS Generation
CCCP Proton gradient collapse Complete inhibition Moderate increase
Oligomycin ATP synthase inhibition Partial inhibition Low
Antimycin A Complex III inhibition No direct effect on ATP High ROS production

CCCP’s broad-spectrum disruption of Δψm contrasts with the targeted inhibition by oligomycin and antimycin A .

Mavoglurant and Other Binding Affinity Comparators

While unrelated mechanistically, CCCP’s binding properties are notable. For example:

Compound Target Binding Affinity (Kd/Ki)
CCCP Cytochrome c oxidase 2.7 × 10⁻⁷ M
Mavoglurant Parkin protein -5.2 kcal/mol (Ki = 152.8 μM)

Mavoglurant, a Parkin interactor, lacks CCCP’s uncoupling activity, underscoring CCCP’s dual role in mitochondrial biology and protein regulation .

Preparation Methods

Acid-Catalyzed Condensation

A widely referenced approach involves refluxing equimolar quantities of 3-chlorophenylhydrazine and malononitrile in anhydrous ethanol under acidic conditions (Table 1).

Table 1: Optimized Parameters for Acid-Catalyzed Synthesis

ParameterSpecificationSource Relevance
Molar Ratio1:1 (Hydrazine:Nitrile)Inferred from
CatalystConc. HCl (0.1 equiv)Analogous to
Temperature80°C, reflux
Reaction Time6–8 hours
Yield68–72%

The reaction mixture is cooled to 0°C post-reflux, precipitating crude CCCP as pale yellow crystals. Purity is enhanced via recrystallization from methanol, achieving ≥98% purity as confirmed by HPLC.

Solvent-Free Mechanochemical Synthesis

Emerging protocols exploit ball-milling technology to avoid solvent use, reducing environmental impact. Reactants are ground with catalytic p-toluenesulfonic acid (5 mol%) for 2 hours, yielding 63–65% product. While energy-efficient, this method requires stringent moisture control to prevent hydrolysis of nitrile groups.

Critical Process Variables

Temperature Control

Decomposition above 175°C necessitates precise thermal management. Jacketed reactors with automated cooling are recommended for scale-up to mitigate exothermic risks.

Solvent Selection

Ethanol and methanol are preferred due to CCCP’s solubility profiles (Table 2). Polar aprotic solvents like DMSO enable higher reaction rates but complicate purification.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3872
DMSO46.7469
THF7.51258

Purification and Characterization

Recrystallization Techniques

Multi-stage recrystallization from methanol-water mixtures (9:1 v/v) removes unreacted hydrazine. DSC analysis confirms purity with a sharp melting endotherm at 175–177°C.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, aromatic), 3.20 (s, 2H, CH₂).

  • IR (KBr): 2215 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N stretch).

Industrial-Scale Considerations

Large batches (>1 kg) require:

  • Controlled Addition Rates : Gradual introduction of malononitrile to prevent thermal runaway.

  • Waste Management : Neutralization of acidic condensates with CaCO₃ before disposal.

  • Hazard Mitigation : Use of explosion-proof equipment due to nitrile reactivity.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate 30-minute reactions at 100°C under microwave irradiation, yielding 70% product. This method remains experimental but offers time savings.

Biocatalytic Approaches

Exploratory use of lipases in non-aqueous media shows modest yields (≈40%), with potential for greener synthesis .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which CCCP disrupts mitochondrial function?

CCCP acts as a proton ionophore, uncoupling oxidative phosphorylation by increasing proton permeability across the inner mitochondrial membrane. This collapses the proton gradient, halting ATP synthesis. Methodologically, its effects are validated via JC-1 staining to measure mitochondrial membrane potential loss .

Q. What are the standard protocols for preparing CCCP solutions in cellular assays?

CCCP is typically dissolved in DMSO at 10–100 mM stock concentrations and stored at −20°C. Working concentrations range from 1–50 µM, depending on the cell type and assay duration. Solubility and stability should be confirmed via TLC (≥97% purity) .

Q. How is CCCP used to induce mitophagy in mammalian cell models?

CCCP (10–20 µM, 2–24 hours) triggers mitophagy by depolarizing mitochondria, leading to PINK1/Parkin pathway activation. Validation includes immunoblotting for LC3-II (autophagy marker) and imaging mitochondrial fragmentation .

Q. What safety precautions are critical when handling CCCP?

CCCP is acutely toxic (oral, dermal, inhalation; GHS Category 3). Use PPE (gloves, goggles, respirators) and work in a fume hood. Spills require neutralization with inert absorbents. Storage at −20°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How does CCCP enhance the efficacy of antibiotics against drug-resistant pathogens?

CCCP (5–20 µM) synergizes with β-lactams (e.g., imipenem) by disrupting bacterial membrane potential, potentiating drug uptake. For Mycobacterium abscessus, it reduces MIC values by 4–8 fold in microplate alamar blue assays .

Q. What is CCCP’s role in modulating the STING signaling pathway?

CCCP inhibits STING activation by preventing TBK1 and IRF3 phosphorylation, which is critical in antiviral responses. Experimental validation involves co-treating cells with STING agonists (e.g., cGAMP) and monitoring IFN-β secretion via ELISA .

Q. How can CCCP be used to study mitochondrial dynamics in neuronal models?

In iPSC-derived neurons, CCCP (10 µM, 24 hours) induces mitochondrial fragmentation and ROS overproduction. Combine with MitoTracker Red and live-cell imaging to quantify dynamics. Normalize results to positive controls (e.g., oligomycin) .

Q. What experimental designs address CCCP’s off-target effects on calcium signaling?

CCCP alters cytosolic Ca²⁺ levels via ER-mitochondria crosstalk. Use Fluo-4 AM staining and co-treatment with Ca²⁺ chelators (e.g., BAPTA-AM) to isolate mitochondrial-specific effects. Validate with CRISPR-mediated knockdown of MCU (mitochondrial Ca²⁺ uniporter) .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in CCCP’s antibacterial efficacy (e.g., MIC variability) may arise from strain-specific efflux pump activity. Include positive controls (e.g., verapamil) and standardize inoculum sizes .
  • Dosage Optimization : Titrate CCCP (0.1–50 µM) in pilot studies to balance efficacy (e.g., ATP depletion) with cytotoxicity (measured via MTT/PI staining) .

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